4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic nomenclature of 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carboxamide follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The compound's complete systematic name reflects its intricate molecular architecture, incorporating the benzothiazine core with specific substituent positioning that defines its chemical identity. The molecular formula C₁₇H₁₆N₂O₄S indicates a molecular weight of 344.38 daltons, consistent with the presence of seventeen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom.
The λ⁶ notation in the systematic name indicates the hypervalent sulfur center within the benzothiazine ring system, where the sulfur atom exhibits an expanded octet configuration through the formation of two additional sulfur-oxygen bonds in the dioxo functionality. This hypervalent designation is crucial for accurately describing the electron distribution and bonding patterns within the molecule. The compound exists as a specific constitutional isomer among the theoretical benzothiazine derivatives, with the hydroxyl group positioned at the 4-position, the methyl substituent at the 1-position, and the 3-methylphenyl carboxamide moiety at the 3-position of the benzothiazine core.
Research investigating conformational isomerism in related benzothiazine derivatives has revealed significant implications for molecular behavior. Studies on N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide have demonstrated that these compounds can form pseudo-enantiomeric conformational forms due to intramolecular hydrogen bonding interactions and specific crystallization conditions. The absence of stereogenic atoms in the parent molecule does not preclude the formation of distinct conformational isomers that exhibit mirror-image relationships under specific conditions. This phenomenon extends to the systematic understanding of 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carboxamide, where similar conformational flexibility may influence its molecular properties.
Table 1: Fundamental Molecular Parameters of 4-Hydroxy-1-Methyl-N-(3-Methylphenyl)-2,2-Dioxo-1,2-Dihydro-2λ⁶,1-Benzothiazine-3-Carboxamide
Molecular Topology Analysis of the Benzothiazine Core
The benzothiazine core structure represents a bicyclic heterocyclic system characterized by the fusion of a benzene ring with a six-membered thiazine ring containing both nitrogen and sulfur heteroatoms. This fundamental scaffold serves as the foundation for numerous biologically active compounds and exhibits distinct topological features that influence molecular reactivity and intermolecular interactions. The basic benzothiazine structure, with molecular formula C₈H₇NS and molecular weight 149.21 g/mol, provides the essential framework upon which various substituents can be introduced to modulate pharmacological properties.
Crystallographic studies of related benzothiazine derivatives have provided detailed insights into the three-dimensional molecular topology of these ring systems. Research on 2-(4-methylphenyl)-4H-1,3-benzothiazine has revealed that the thiazine ring adopts a boat conformation, with specific puckering parameters that define the spatial arrangement of atoms within the ring system. The boat conformation is characterized by puckering parameter Q = 0.5848 Å and φ = 183.41°, with maximum deviation occurring at the C6 position with a displacement of -0.170 Å from the mean plane. This conformational preference directly influences the overall molecular geometry and affects the spatial positioning of substituents attached to the benzothiazine core.
The incorporation of the dioxo functionality at the 2-position of the benzothiazine ring significantly alters the electronic distribution and molecular topology compared to the parent benzothiazine system. X-ray crystallographic analysis of methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate has demonstrated that the thiazine ring adopts a distorted half-chair conformation when the sulfur atom is oxidized to the dioxo state. This conformational change is accompanied by significant alterations in bond lengths and angles throughout the ring system, with the sulfur-oxygen bonds exhibiting typical sulfonyl characteristics. The presence of the dioxo functionality also introduces additional hydrogen bonding opportunities that can influence crystal packing arrangements and intermolecular interactions.
Comparative analysis of benzothiazine derivatives with different substitution patterns has revealed systematic relationships between molecular topology and structural stability. Studies on N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide have shown that the cyclic nitrogen atom adopts a pyramidal configuration with valence angle sums ranging from 339° to 353° depending on the specific crystalline form. These geometric parameters provide quantitative measures of the deviation from planarity and indicate the degree of sp³ hybridization at the nitrogen center. The pyramidal configuration of the nitrogen atom is crucial for understanding the overall molecular topology and its influence on biological activity.
Table 2: Topological Parameters of Benzothiazine Core Structures
Substituent Configuration Analysis: Methyl Group Positional Effects
The positional arrangement of methyl substituents within the benzothiazine framework exerts profound influences on molecular conformation, electronic properties, and biological activity. Systematic studies examining methyl substitution patterns in 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate derivatives have demonstrated that modification of the benzene moiety can serve as an effective method for enhancing pharmacological properties. The presence of methyl substituents at specific positions, particularly at the 7-position of the benzene ring, has been identified as particularly effective for improving analgesic properties regardless of the specific nature of other substituents present.
Nuclear magnetic resonance spectroscopic analysis of methyl-substituted benzothiazine derivatives provides detailed information about the electronic environments and conformational preferences of these substituents. Studies on 4-hydroxy-N-(3-methylphenyl)-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide have revealed characteristic chemical shift patterns that reflect the influence of the methyl group on the aromatic system. The ¹H nuclear magnetic resonance spectrum typically exhibits signals for the aromatic protons of the 3-methylphenyl substituent, with the methyl group appearing as a singlet around 2.3 ppm, consistent with its attachment to the aromatic ring. The integration patterns and coupling constants provide additional confirmation of the substitution pattern and molecular connectivity.
Conformational analysis of N-methyl benzothiazine derivatives has revealed significant differences in molecular flexibility and preferred orientations compared to unsubstituted analogs. Research on sodium salts of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide has demonstrated that salt formation causes considerable conformational restructuring, with the N-methyl group playing a crucial role in stabilizing specific conformational states. The methyl substituent at the 1-position of the benzothiazine ring influences the spatial arrangement of the entire molecule through steric interactions and electronic effects that modulate the preferred conformational ensemble.
X-ray crystallographic studies of methyl-substituted benzothiazine carboxylates have provided quantitative measurements of the geometric parameters associated with methyl group positioning. Analysis of methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate crystals has revealed specific bond lengths and angles associated with the methyl ester functionality, with the methoxy carbon atom positioned at characteristic distances from the carbonyl carbon. The ¹³C nuclear magnetic resonance spectrum of this compound exhibits the methoxy carbon signal at 53.9 ppm, providing additional confirmation of the electronic environment around the methyl substituent.
The influence of methyl substitution on intermolecular interactions and crystal packing arrangements has been extensively documented through comparative crystallographic studies. Research examining different crystalline forms of methylated benzothiazine derivatives has shown that methyl groups can participate in weak intermolecular interactions, including carbon-hydrogen···π interactions that contribute to crystal stability. These interactions, while individually weak, collectively influence the overall crystal architecture and may affect physical properties such as solubility, melting point, and mechanical characteristics. The systematic analysis of methyl group effects provides valuable insights for understanding structure-property relationships in benzothiazine derivatives.
Table 3: Methyl Substituent Effects on Benzothiazine Derivatives
Properties
IUPAC Name |
4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-6-5-7-12(10-11)18-17(21)16-15(20)13-8-3-4-9-14(13)19(2)24(16,22)23/h3-10,20H,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJXNFQPSPJRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124787 | |
| Record name | 1H-2,1-Benzothiazine-3-carboxamide, 4-hydroxy-1-methyl-N-(3-methylphenyl)-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-83-4 | |
| Record name | 1H-2,1-Benzothiazine-3-carboxamide, 4-hydroxy-1-methyl-N-(3-methylphenyl)-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320423-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-2,1-Benzothiazine-3-carboxamide, 4-hydroxy-1-methyl-N-(3-methylphenyl)-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiazine ring, followed by the introduction of the hydroxy, methyl, and carboxamide groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include the purification of the final product to meet the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde derivative, while substitution reactions may yield new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine can exhibit anticancer properties. Studies have shown that benzothiazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that benzothiazine derivatives possess significant antibacterial and antifungal properties. The presence of the benzothiazine moiety is believed to enhance the interaction with microbial enzymes, leading to increased efficacy against resistant strains.
Material Science Applications
Polymeric Materials
The incorporation of benzothiazine derivatives into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. These compounds can act as crosslinking agents or stabilizers in polymer formulations, improving durability and resistance to thermal degradation.
Nanocomposites
Recent studies have investigated the use of 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine in the development of nanocomposites. The compound's ability to interact with nanoparticles has shown promise in creating materials with enhanced electrical conductivity and thermal stability.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Effects | Cancer Cell Lines | Demonstrated significant inhibition of cell growth in breast and lung cancer cells through apoptosis induction. |
| Antimicrobial Evaluation | Pathogen Resistance | Showed effective inhibition against MRSA and Candida species, suggesting potential as a therapeutic agent in treating resistant infections. |
| Polymer Enhancement Research | Composite Materials | Improved tensile strength and thermal stability in polyethylene matrices when incorporated at specific concentrations. |
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations in the N-Arylalkyl/Aryl Group

Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : The 4-chlorobenzyl (1h) and 4-trifluoromethylphenyl derivatives exhibit enhanced solubility and analgesic activity compared to the 3-methylbenzyl analog (1j). The CF₃ group’s electronegativity may improve target binding .
- Methyl Substitution : The 3-methylbenzyl group (1j) balances lipophilicity and steric effects, making it a "structure leader" in preclinical analgesic studies .
- Unsubstituted Phenyl : The phenyl derivative () shows anti-inflammatory properties, aligning with NSAIDs like Meloxicam .
Impact of Core Modifications
- Position 1 Methylation : Methylation at position 1 (as in the target compound) stabilizes the lactam ring, enhancing metabolic stability compared to unmethylated analogs .
- Sulfone Group (2,2-Dioxo) : The sulfone moiety is critical for hydrogen bonding with COX-2 or opioid receptors, a feature shared with clinical NSAIDs .
Biological Activity
4-Hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine-3-carboxamide, commonly referred to as a benzothiazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications. The following sections will explore its biological activity, including antitumor, antimicrobial, and other pharmacological effects.
- Molecular Formula : C17H16N2O4S
- Molar Mass : 344.38 g/mol
- CAS Number : 320423-83-4
Antitumor Activity
Research indicates that benzothiazine derivatives exhibit significant antitumor properties. A study conducted on various derivatives showed that compounds similar to 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine demonstrated potent cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Hydroxy Derivative | Mia PaCa-2 | 5.0 |
| 4-Hydroxy Derivative | PANC-1 | 3.5 |
| 4-Hydroxy Derivative | RKO | 4.0 |
| 4-Hydroxy Derivative | LoVo | 6.0 |
These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial potential of the compound has also been evaluated. Studies have shown that benzothiazine derivatives possess broad-spectrum antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy of related compounds:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazine derivatives. Modifications in the side chains and functional groups can significantly alter their potency and selectivity. For example, substituents at the N-position or variations in the hydroxyl group can enhance antitumor and antimicrobial activities .
Case Studies
Several case studies highlight the therapeutic potential of benzothiazine derivatives:
- Antitumor Study : A series of analogs were synthesized and tested against human cancer cell lines. The study found that modifications to the benzothiazine core could lead to increased cytotoxicity, particularly against pancreatic cancer cells.
- Antimicrobial Efficacy : A comparative analysis of various benzothiazine derivatives revealed that certain modifications resulted in enhanced activity against drug-resistant strains of bacteria, suggesting a possible pathway for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization of 1,2-benzothiazine precursors. For example, the benzothiazine core is formed via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions . Substituents like the 3-methylphenyl group are introduced via carboxamide coupling using reagents such as EDCI/HOBt. Optimization includes controlling temperature (60–80°C), solvent polarity (DMF or THF), and purification via recrystallization from ethanol/water mixtures .
Q. How is the crystal structure of this compound resolved, and what insights does crystallography provide into its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and intermolecular interactions. For example, crystallographic data reveal intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, stabilizing the planar benzothiazine ring . These structural features inform predictions about electrophilic/nucleophilic sites for further derivatization.
Q. What experimental protocols are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Degradation is monitored via HPLC-UV, with mobile phases like acetonitrile/0.1% formic acid. For example, evidence from related benzothiazine derivatives shows instability under strongly alkaline conditions (pH > 10) due to hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacological activity, and what are common pitfalls in interpreting in vitro vs. in vivo data?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition using fluorescence-based protocols) to identify target interactions. For in vivo studies, use rodent models with controlled dosing (e.g., 10–50 mg/kg, oral or intraperitoneal) and monitor pharmacokinetics via LC-MS/MS. A key challenge is reconciling discrepancies between high in vitro potency (e.g., IC₅₀ = 1 µM) and low bioavailability due to poor solubility or first-pass metabolism .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on the benzothiazine core?
- Methodological Answer : Use a combinatorial library approach to systematically vary substituents (e.g., methyl, methoxy, halogens) at positions 1, 3, and 4. Compare analogs using molecular docking (e.g., AutoDock Vina) against target proteins like COX-2 or kinases. For example, replacing the 3-methylphenyl group with a 4-chlorophenyl moiety may enhance hydrophobic interactions in the binding pocket, as seen in related compounds .
Q. How can computational modeling resolve contradictions between predicted and observed spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare computed vs. experimental shifts (δ ppm) for protons near electron-withdrawing groups (e.g., the dioxo moiety). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects not accounted for in the gas-phase model .
Q. What experimental designs are robust for studying environmental degradation pathways and ecotoxicological impacts?
- Methodological Answer : Use OECD guideline 307 for soil degradation studies, spiking the compound at 10 mg/kg and analyzing residues via GC-MS. For aquatic toxicity, conduct Daphnia magna acute toxicity tests (48-hour EC₅₀). Related benzothiazines show moderate persistence (DT₅₀ = 30–60 days) and low acute toxicity (EC₅₀ > 100 mg/L), but metabolites like sulfonic acids may require further scrutiny .
Contradiction Resolution & Methodological Nuances
Q. How should researchers address discrepancies in reported crystallographic data vs. spectroscopic assignments for this compound?
- Answer : Cross-validate SC-XRD data with solid-state NMR (¹³C CP/MAS) to confirm bond connectivity. For example, crystallography may indicate a planar carboxamide group, while solution-state NMR shows rotational flexibility. Use variable-temperature NMR to probe dynamic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

